Srrs-5H Srrs-5H
Brand Name: Vulcanchem
CAS No.:
VCID: VC1875194
InChI: InChI=1S/C16H34O/c1-6-7-9-13(2)12-14(3)10-8-11-15(4)16(5)17/h13-17H,6-12H2,1-5H3/t13-,14+,15+,16-/m0/s1
SMILES:
Molecular Formula: C16H34O
Molecular Weight: 242.44 g/mol

Srrs-5H

CAS No.:

Cat. No.: VC1875194

Molecular Formula: C16H34O

Molecular Weight: 242.44 g/mol

* For research use only. Not for human or veterinary use.

Srrs-5H -

Specification

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
IUPAC Name (2S,3R,7R,9S)-3,7,9-trimethyltridecan-2-ol
Standard InChI InChI=1S/C16H34O/c1-6-7-9-13(2)12-14(3)10-8-11-15(4)16(5)17/h13-17H,6-12H2,1-5H3/t13-,14+,15+,16-/m0/s1
Standard InChI Key CYWPZFWYONZUAG-JJXSEGSLSA-N
Isomeric SMILES CCCC[C@H](C)C[C@H](C)CCC[C@@H](C)[C@H](C)O
Canonical SMILES CCCCC(C)CC(C)CCCC(C)C(C)O

Introduction

Chemical Identity and Structure

Basic Chemical Properties

SRRS-5H, or (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol, is an organic alcohol with a defined stereochemical configuration. The compound possesses a molecular formula of C16H34O and a molecular weight of 242.44 g/mol. The nomenclature "SRRS" in its name refers to the specific stereochemical configuration at four chiral centers within the molecule, which is critical for its biological activity. The compound features a primary alcohol group attached to a carbon chain with three methyl substituents positioned at specific locations, creating a unique spatial arrangement that is recognized by biological receptors in target organisms.

The structure exhibits four stereogenic centers, resulting in a complex three-dimensional arrangement that distinguishes it from other stereoisomers with the same connectivity. This particular stereochemical configuration is what designates it as the "SRRS" isomer, with each letter representing the absolute configuration (S or R) at positions 2, 3, 7, and 9 respectively in the carbon chain. The specific spatial arrangement of atoms around these chiral centers gives the molecule its unique properties and biological function.

Chemical Identifiers and Notation

To facilitate precise identification and communication about SRRS-5H in scientific literature, several standardized chemical identifiers have been established. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2S,3R,7R,9S)-3,7,9-trimethyltridecan-2-ol. This systematic name provides unambiguous identification of the compound's structure and stereochemistry.

Biological Significance and Function

Comparison with Other Sawfly Pheromones

The identification of SRRS-5H as a pheromone precursor in M. nemoralis adds to our understanding of chemical communication in the Diprionidae family. Related sawfly species utilize similar but distinct compounds for their sex pheromones. For example, Neodiprion sertifer employs the acetate of pentadecanol, while Diprion pini uses the acetates of (2S,3S,7S)-3,7-dimethyl and (2S,3R,7R)-3,7-dimethyl-2-tridecanol . These differences in pheromone chemistry highlight the species-specific nature of chemical communication in insects and the evolutionary divergence in their signaling systems.

Field studies have demonstrated that these compounds, when utilized in traps, can effectively attract male sawflies for monitoring purposes. The efficacy of the pheromones varies with dispenser type, initial pheromone load, environmental conditions such as temperature, and duration in the field . Research comparing polyethylene and cotton roll dispensers has shown that release rates of the pheromones depend on both temperature and initial load, with significant implications for the design of monitoring systems for these forest pests.

Analytical Methods and Identification

Chromatographic Techniques

The identification and characterization of SRRS-5H have been accomplished through sophisticated analytical chemistry techniques. Gas chromatography coupled with mass spectrometry (GC-MS) has been the primary method used to isolate and identify the compound from female sawfly extracts . This technique allows for the separation of complex mixtures based on volatility and molecular weight, followed by mass spectral analysis for structural determination.

For the specific stereochemical assignment of SRRS-5H, more specialized techniques are necessary. Chiral gas chromatography, which utilizes columns coated with chiral stationary phases, enables the separation of stereoisomers based on their differential interactions with the stationary phase. This technique has been crucial in determining the exact stereochemical configuration of the four chiral centers in SRRS-5H. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 and proton NMR, provides additional structural information by mapping the carbon skeleton and hydrogen environment of the molecule, further confirming its identity and configuration.

Synthetic Standards and Verification

The verification of SRRS-5H's structure and activity has been substantially aided by the synthesis of reference standards. Synthetic routes to produce the pure compound and its derivatives have been developed, allowing researchers to compare authentic samples with those isolated from natural sources . These synthetic standards are essential for confirming the identification of the natural compound and for conducting bioassays to test its biological activity.

Laboratory and field tests utilizing synthetic SRRS-5H acetate have demonstrated its effectiveness in attracting male M. nemoralis sawflies, confirming its role as the active pheromone component . Such validation is crucial in pheromone research, as it establishes the causal relationship between the chemical signal and the behavioral response. The availability of synthetic standards also facilitates quantitative analyses of pheromone production in female sawflies and enables the development of monitoring and control strategies for these forest pests.

Synthesis and Production

Chemical Synthesis Pathways

The synthesis of SRRS-5H poses significant challenges due to the presence of four stereogenic centers that must be correctly configured. Researchers have developed stereoselective synthetic routes to produce the compound with the required SRRS configuration. These typically involve starting from readily available chiral building blocks and employing reactions that maintain or establish the correct stereochemistry at each center. The synthesis often requires multiple steps with careful control of reaction conditions to ensure stereoselectivity.

The total synthesis of SRRS-5H typically includes steps such as asymmetric aldol reactions, stereoselective reductions, and controlled carbon-carbon bond formations. Each step must be optimized to favor the desired stereochemical outcome, often requiring specialized catalysts or reagents. The synthetic approach to SRRS-5H represents an important achievement in stereochemical control and has applications beyond pheromone chemistry in the broader field of natural product synthesis.

Applications in Research and Pest Management

Monitoring and Population Dynamics

One of the primary applications of SRRS-5H, particularly in its acetate form, is in the monitoring of pine sawfly populations. Traps baited with the synthetic pheromone can effectively capture male sawflies, providing data on their spatial distribution, temporal activity patterns, and population density . This information is valuable for understanding the ecology and population dynamics of these forest pests, especially after significant outbreaks such as those observed in Poland.

The monitoring data collected using SRRS-5H-based lures can inform predictive models of sawfly population growth and spread. These models are essential tools for forest managers, allowing them to anticipate outbreaks and plan intervention strategies accordingly. The specificity of SRRS-5H for M. nemoralis ensures that monitoring programs target this species precisely, avoiding the confusion that might arise from non-specific attractants that capture multiple insect species.

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